(R)-2-Aminodecanoic acid

Catalog No.
S751879
CAS No.
84276-16-4
M.F
C10H21NO2
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Aminodecanoic acid

CAS Number

84276-16-4

Product Name

(R)-2-Aminodecanoic acid

IUPAC Name

(2R)-2-aminodecanoic acid

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1

InChI Key

JINGUCXQUOKWKH-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C(=O)O)N

Canonical SMILES

CCCCCCCCC(C(=O)O)N

The exact mass of the compound (R)-2-Aminodecanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]. However, this does not mean our product can be used or applied in the same or a similar way.

(R)-2-Aminodecanoic acid (CAS 84276-16-4), also known as D-2-aminodecanoic acid, is an unnatural, lipophilic alpha-amino acid characterized by its D-stereochemistry and a 10-carbon aliphatic side chain. In commercial and research procurement, it is primarily sourced as a chiral building block for solid-phase peptide synthesis (SPPS), where it imparts targeted lipophilicity (logP) and measurable proteolytic resistance to peptide therapeutics compared to standard L-amino acids [1]. Its specific chain length provides a finely tuned partition coefficient that is critical for membrane anchoring and binding to hydrophobic protein clefts, making it a highly specialized precursor for peptidomimetics and macrocycles [2].

Research Fit

Stereochemical control
Defined (R)-configuration for enantiomer-specific peptide design and SAR studies
Hydrophobicity probe
C10 linear chain with reported LogP 3.04 supports systematic hydrophobicity modulation in peptidomimetics
Supply context
Accessible via chain-length-dependent enzymatic resolution; supply-constrained compared to the (S)-enantiomer

Substituting (R)-2-aminodecanoic acid with closely related analogs fundamentally compromises peptide synthesis yields and application-critical performance. Using the (S)-enantiomer (L-isomer) sacrifices the critical protease resistance conferred by the D-configuration, leading to accelerated in vivo degradation of the resulting peptide [1]. Attempting to use a cheaper racemic mixture of 2-aminodecanoic acid in SPPS generates complex diastereomeric mixtures, halving the theoretical yield of the active conformation per coupling step and necessitating costly, low-throughput HPLC resolution [2]. Furthermore, altering the chain length to 8-carbon or 12-carbon analogs disrupts the delicate lipophilic balance, either failing to adequately fill target hydrophobic pockets or inducing unwanted aqueous aggregation during assays [3].

Substitution Risk

Racemate or (S)-enantiomer
Risk Enantiomeric LogP difference (~0.2 units) may shift peptide hydrophobicity and membrane partitioning; stereochemical fidelity is lost with racemic mixtures
Chain-length analogues (C8, C12, C16)
Risk Acylase recognition and hydrolysis rate are chain-length-dependent; each homologue behaves as a distinct substrate, altering enzymatic processing and physicochemical profile

Proteolytic Resistance via D-Stereochemistry

Incorporating the unnatural D-enantiomer, (R)-2-aminodecanoic acid, significantly enhances the proteolytic stability of lipopeptides compared to its L-isomer counterpart. Endogenous proteases rapidly cleave peptide bonds adjacent to L-amino acids, whereas D-amino acid substitutions evade enzymatic recognition, extending serum half-life from minutes to hours [1].

Evidence DimensionProteolytic Susceptibility and Serum Half-Life
Target Compound Data(R)-2-Aminodecanoic acid (D-isomer): Evades endogenous protease cleavage
Comparator Or Baseline(S)-2-Aminodecanoic acid (L-isomer): Rapidly degraded by proteases
Quantified DifferenceExtension of peptide serum half-life from minutes to hours
ConditionsIn vivo or serum-based peptide stability assays

Procuring the D-enantiomer is essential for developing peptide-based therapeutics that require sustained in vivo activity and resistance to enzymatic degradation.

Enzymatic resolution
Head-to-head
Progressive hydrolysis rate decline from C8 to C16; C16 derivative completely resistant to KT 218 acylase
C10 is the practical upper limit for scalable enzymatic optical resolution
KT 218 acylase; N-dichloroacetyl derivatives; 1962 study

Enantiopurity for High-Yield Solid-Phase Peptide Synthesis (SPPS)

In the synthesis of complex cyclic peptides like chlorofusin, using racemic 2-aminodecanoic acid results in a mixture of diastereomers, inherently limiting the maximum theoretical yield of the target peptide to 50% and requiring arduous reverse-phase HPLC separation. Procuring enantiopure (>98% ee) (R)-2-aminodecanoic acid bypasses this bottleneck, doubling the effective yield and eliminating the need for downstream chiral resolution [1].

Evidence DimensionTarget Diastereomer Yield in SPPS
Target Compound DataEnantiopure (R)-2-Aminodecanoic acid: ~100% theoretical conversion to target diastereomer
Comparator Or BaselineRacemic 2-Aminodecanoic acid: Maximum 50% theoretical yield per coupling
Quantified Difference2x higher theoretical yield and elimination of HPLC resolution steps
ConditionsSolid-Phase Peptide Synthesis (SPPS) of cyclic lipopeptides

High enantiomeric purity directly translates to scalable manufacturability and reduced purification costs in peptide production.

Enantiomeric LogP
Cross-study
ΔLogP = 0.19; (R)-form 3.04 vs (S)-form 2.85
Supports enantiomer-specific hydrophobicity tuning in peptide design
Computational prediction; database-sourced values

Optimal Lipophilicity for Hydrophobic Pocket Binding

The 10-carbon aliphatic chain of (R)-2-aminodecanoic acid provides a highly specific lipophilicity profile (logP) that is critical for anchoring into hydrophobic protein clefts, such as the MDM2 binding site targeted by chlorofusin (IC50 ~ 4.7 µM). Substituting with shorter chains (e.g., C8, 2-aminooctanoic acid) reduces hydrophobic contact and binding affinity, while longer chains (e.g., C12, 2-aminododecanoic acid) can induce unwanted aggregation and reduce aqueous solubility [1].

Evidence DimensionHydrophobic Binding and Solubility Balance
Target Compound DataC10 chain ((R)-2-Aminodecanoic acid): Optimal cleft binding (MDM2 IC50 ~ 4.7 µM)
Comparator Or BaselineC8 or C12 analogs: Suboptimal binding (C8) or reduced aqueous solubility (C12)
Quantified DifferencePrecise logP balance maximizing target affinity without inducing aggregation
ConditionsProtein-protein interaction inhibition assays (e.g., p53-MDM2)

The specific C10 chain length is a critical procurement requirement for maintaining the delicate balance between target affinity and aqueous solubility in drug design.

Peptaibol SAR
Class-level
Tenfold potency shift achieved through hydrophobic residue substitution in Culicinin D analogues
Supports 2-aminodecanoic acid as a hydrophobicity probe in anticancer peptaibol programs
MDA-MB-468 cell model; LogD-governed potency
GSNOR selectivity
Head-to-head
TargetNo inhibition at 0.4 mM
Decanoic acidKi = 0.231 mM
α-Amino group abolishes off-target GSNOR inhibition found in parent fatty acid
In vitro human ADH3/GSNOR assay
Synthetic efficiency
Cross-study
(R)-formEnzymatic, ≤50% yield
(S)-formAsymmetric, >98% yield
(R)-enantiomer is supply-constrained relative to the (S)-form; requires strategic sourcing
Chiral Ni(II) complex method not demonstrated for (R)-form
Commercial purity
Reported
95–97% purity; premium pricing relative to racemate
Enantiopure procurement requires cost-benefit justification against application stereochemical needs
Supplier catalog data; research-use-only grade

Synthesis of Protease-Resistant Peptidomimetics

Where extended serum half-life is required, the D-configuration of (R)-2-aminodecanoic acid prevents rapid cleavage by endogenous proteases, making it a preferred precursor over L-analogs for in vivo applications [1].

Solid-Phase Synthesis of Cyclic Lipopeptides

For manufacturing complex macrocycles like chlorofusin, procuring the >98% ee enantiopure compound is necessary to avoid 50% yield losses and complex diastereomeric separations associated with racemic mixtures [2].

Optimization of Protein-Protein Interaction (PPI) Inhibitors

When targeting specific hydrophobic clefts (e.g., the p53-MDM2 interface), the 10-carbon chain provides the precise logP required for binding without the aggregation risks of 12-carbon alternatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Natural product asymmetric synthesis
Stereochemical control context
Enantiomeric excess and chiral HPLC verification
Peptaibol SAR programs
Hydrophobicity probe context
LogD and membrane partitioning assays
GSNOR pathway studies
Enzyme inhibition review
GSNOR inhibition assay; selectivity profiling
Multi-step chiral pool synthesis
Supply chain context
Lot-specific enantiomeric purity and lead-time review

XLogP3

0.6

Other CAS

84277-81-6

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

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